2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzothiazol-2-ylthio)-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is 370.05581805 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
Compounds structurally related to 2-(1,3-benzothiazol-2-ylthio)-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide have been synthesized and evaluated for their potential in vitro antitumor activity. Notably, certain analogues within this chemical class have demonstrated significant broad-spectrum antitumor effects, displaying heightened potency compared to conventional treatments such as 5-FU. These compounds have exhibited selective activity against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, underscoring their therapeutic potential in oncology. Molecular docking studies further elucidate their mechanism of action, revealing similarities in binding modes to known anticancer agents, thereby providing a foundation for targeted drug development (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research into related 2-(1,3-benzothiazol-2-ylthio)-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide derivatives has unveiled compounds with noteworthy antimicrobial properties. These synthesized compounds have been assessed for their effectiveness against various bacterial and fungal strains, with certain derivatives displaying significant antimicrobial activity. This suggests a promising avenue for the development of new antimicrobial agents, with potential applications in combating resistant microbial strains. The relationship between the structural attributes of these compounds and their antimicrobial efficacy offers valuable insights for future drug design (Fahim & Ismael, 2019).
Analgesic Properties
A subset of acetamide derivatives related to 2-(1,3-benzothiazol-2-ylthio)-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide has been synthesized and evaluated for their potential analgesic effects. These studies indicate that certain compounds within this family can significantly mitigate pain without adversely affecting motor coordination in animal models. This highlights the potential of these compounds as lead molecules for the development of new analgesic drugs, offering possibly safer alternatives to current pain management options (Kaplancıklı et al., 2012).
Anticancer and Antimicrobial Dual Activity
Investigations into N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides have revealed compounds with dual anticancer and antimicrobial activities. These compounds have been tested against a variety of cancer cell lines and microbial strains, demonstrating significant efficacy. Specifically, some derivatives have shown high growth inhibition rates against melanoma cell lines and activity against certain bacterial strains, indicating their potential as multifunctional therapeutic agents. This dual activity underscores the versatility of this chemical class in addressing both oncological and infectious diseases (Antypenko et al., 2016).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-13-6-3-5-11-10(13)8-18-16(19-11)21-15(23)9-24-17-20-12-4-1-2-7-14(12)25-17/h1-2,4,7-8H,3,5-6,9H2,(H,18,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKHVGNNRJFNRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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